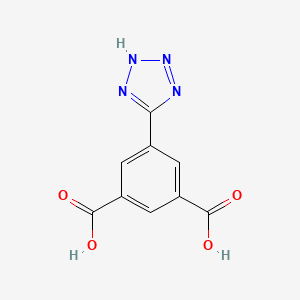

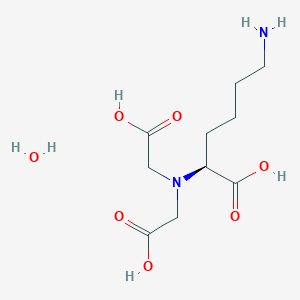

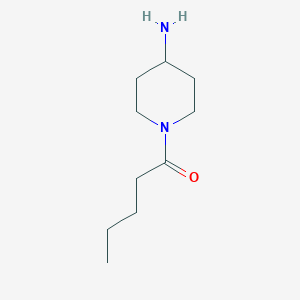

![molecular formula C27H44O3 B3069029 1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution) CAS No. 128723-16-0](/img/structure/B3069029.png)

1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)

Overview

Description

1,25-Dihydroxyvitamin D3, also known as calcitriol, is the biologically active form of vitamin D. It is known to monitor calcium and phosphate metabolism in humans. It also regulates insulin secretion and induces cellular differentiation . It is the major controlling hormone of intestinal calcium absorption .

Synthesis Analysis

The synthetic strategy of 1α,25-dihydroxyvitamin D3 (calcitriol) relies on an unprecedented Si-assisted SN2′-syn displacement of carbamates by cuprates to set the challenging pivotal quaternary methyl group at the fused-ring junction of the CD-trans-hydrindane core .Molecular Structure Analysis

The genomic mechanism of 1,25 (OH) 2 D 3 action involves the direct binding of the 1,25 (OH) 2 D 3 activated vitamin D receptor/retinoic X receptor (VDR/RXR) heterodimeric complex to specific DNA sequences .Chemical Reactions Analysis

The biologically active form of vitamin D is 1,25-dihydroxyvitamin D (1,25(OH) 2 D). Measurement of serum levels of 1,25(OH) 2 D should be considered upon suspicion of deficiency or excess of this form of the vitamin .Physical And Chemical Properties Analysis

The molecular weight of 1,25 (OH) 2 D is approximately 416.7 . The molecular formula is C27H44O3 .Scientific Research Applications

Skin Barrier Function and Dermatitis

Calcitriol has been investigated for its effects on skin barrier function. In an NC/Nga mouse model of atopic dermatitis, topical application of calcitriol led to several improvements:

- Decreased expression of inflammatory cytokines (such as interleukin-13 and IL-33) in mice with atopic dermatitis .

Cancer Treatment

Calcitriol exhibits anticancer properties. In a murine HPV-16-related cancer model, calcitriol monotherapy:

Frataxin Levels in Friedreich’s Ataxia

Calcitriol was shown to increase frataxin levels in model systems. This finding is relevant to Friedreich’s ataxia, a rare inherited disease .

Bone Health and Osteoporosis

Calcitriol plays a role in calcium and phosphorus metabolism. It can prevent bone loss and enhance bone formation. Among vitamin D analogs, eldecalcitol (1α,25-dihydroxy-2β-(3-hydroxypropoxy) vitamin D3) has shown promise in inhibiting bone resorption and preventing osteoporosis .

Vitiligo

The metabolite 1,25(OH)₂D₃ (calcitriol) has immunomodulatory effects and provides benefits in vitiligo .

In Vitro Antiproliferative Effects

Calcitriol exerts antiproliferative effects on cervical cancer cells in vitro. At a concentration of 100 nM, it reduced cell numbers by 12.8% after 6 days of treatment .

Mechanism of Action

Target of Action

Calcitriol-d3, also known as 1,25-Dihydroxyvitamin D3-[D3], primarily targets the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that is expressed in monocytes and is induced upon activation of T and B lymphocytes . Calcitriol-d3 also targets the mitochondrial large-conductance calcium-regulated potassium channel .

Mode of Action

Calcitriol-d3 interacts with its targets and brings about several changes. It binds to and activates the VDR in the nucleus of the cell, which then increases the expression of many genes . This hormone-like action leads to enhanced absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . It also modulates the action of cytokines and may regulate immune and inflammatory response, cell turnover, and cell differentiation .

Biochemical Pathways

The biochemical pathway of Calcitriol-d3 involves several steps. It is produced in the body after a series of conversion steps of 7-dehydrocholesterol from exposure to UV light. 7-dehydrocholesterol is converted to Vitamin D3 in the skin, which is then converted to Calcifediol in the liver and kidneys. Calcifediol undergoes hydroxylation to form calcitriol via 1α-hydroxylase (CYP27B1) activity .

Pharmacokinetics

The pharmacokinetics of Calcitriol-d3 involves its absorption, distribution, metabolism, and excretion (ADME). Calcitriol undergoes enterohepatic recycling and biliary excretion . The active form of the vitamin, 1,25-dihydroxy vitamin D3 (calcitriol), is known to be recycled via the liver and excreted in the bile .

Result of Action

The molecular and cellular effects of Calcitriol-d3’s action are diverse. It plays a crucial role in plasma calcium regulation, enhances absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . It also has been demonstrated to increase energy efficiency by suppressing UCP2 expression, which is modulated by signaling pathways of classical nuclear receptors (nVDR), where calcitriol acts as a natural ligand .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Calcitriol-d3. For instance, UV light exposure is necessary for the initial conversion of 7-dehydrocholesterol to Vitamin D3 in the skin, which is a precursor to Calcitriol-d3 . Furthermore, factors such as diet, health status, and genetic factors can also influence the metabolism and action of Calcitriol-d3.

Safety and Hazards

In the presence of renal disease or hypercalcemia, testing of 1,25-dihydroxy vitamin D (DHVD) might be needed to adequately assess vitamin D status. The 25-hydroxyvitamin D (25HDN) test in serum is otherwise the preferred initial test for assessing vitamin D status and most accurately reflects the body’s vitamin D stores .

Future Directions

In recent years, vitamin D has received increased attention due to the resurgence of vitamin D deficiency and rickets as a global health issue together with compelling evidence in the laboratory indicating that 1,25-dihydroxyvitamin D 3 [1,25 (OH) 2 D 3 ], the hormonally active form of vitamin D, generates a number of extraskeletal biological responses including inhibition of breast, colon, and prostate cancer cell progression; effects on the cardiovascular system; and protection against a number of autoimmune diseases .

properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i2D2,11D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-POLIPXRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcitriol-d3 | |

CAS RN |

128723-16-0 | |

| Record name | 128723-16-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

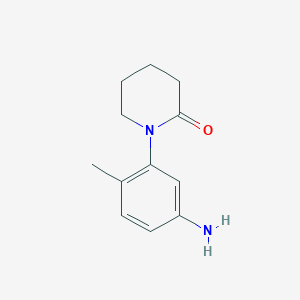

palladium(II) dichloride](/img/structure/B3068946.png)

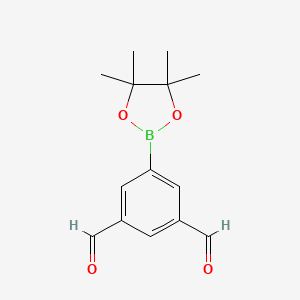

![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)[(1R)-1-phenylethyl]amine](/img/structure/B3068952.png)

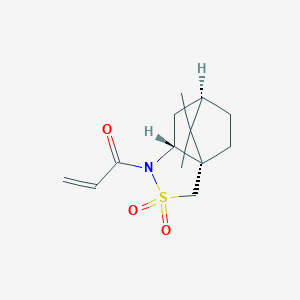

![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)

![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)